2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate is an organic compound that belongs to the class of phenol ethers These compounds are characterized by the presence of an ether group substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate typically involves the coupling of phenoxy acetamide derivatives with other chemical entities. One common method involves the hydrolysis of a precursor compound to form the corresponding phenoxy acid, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-(1-Pyrrolidinyl)ethoxy)phenylboronic acid: This compound shares a similar structural motif with the presence of a pyrrolidinyl group and an ethoxyphenyl group.
Phenoxy acetamide derivatives: These compounds have similar chemical structures and are used in similar applications.
Uniqueness
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole;hydrate |
InChI |
InChI=1S/C19H21N3O.H2O/c1-2-6-18-17(5-1)20-19(21-18)15-7-9-16(10-8-15)23-14-13-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2,(H,20,21);1H2 |
InChI Key |
JFIWJQSAGZZZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.